An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals
Introduction: 3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in metabolic research, particularly in the study of glucose transport mechanisms. Its key characteristic is that it is recognized and transported by glucose transporters, but it is not metabolized by the cell. This property makes it an ideal probe for investigating the kinetics and regulation of glucose uptake in various cell types and tissues. This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, including its structure, properties, synthesis, and applications in experimental research.
Chemical Structure and Properties
3-O-Methyl-D-glucopyranose is a monosaccharide with the chemical formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1] The structure consists of a D-glucopyranose ring with a methyl group replacing the hydrogen of the hydroxyl group at the C3 position. This modification prevents the molecule from being phosphorylated by hexokinase, the first and rate-limiting step of glycolysis, thus halting its further metabolism within the cell. The pyranose ring can exist in either an α or β anomeric form.
Below is a 2D representation of the chemical structure of α-D-glucopyranose and its methylated derivative, 3-O-Methyl-α-D-glucopyranose.
Caption: Comparison of the chemical structures of α-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose.
A summary of the key physicochemical properties of 3-O-Methyl-D-glucopyranose is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 13224-94-7 (α-anomer) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 167-169 °C | [2] |
| Optical Rotation [α]D²⁵ | +55° to +57° (c=1 in H₂O + trace NH₄OH) | [2] |
| Solubility | Soluble in water (50 mg/mL) | [2] |
Synthesis of 3-O-Methyl-D-glucopyranose: A Representative Protocol
The regioselective methylation of a specific hydroxyl group in a polyhydroxylated molecule like glucose requires a multi-step synthetic strategy involving protection and deprotection of the other hydroxyl groups. A common starting material for such syntheses is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where the hydroxyl groups at C1, C2, C5, and C6 are protected. This leaves the hydroxyl group at C3 as the only one available for reaction.
Experimental Protocol: Synthesis via Methylation of a Protected Glucofuranose Derivative
This protocol is a representative method based on the general principles of selective methylation of monosaccharides.
Step 1: Protection of D-Glucose
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D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This is typically achieved by reacting D-glucose with acetone (B3395972) in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent.
Step 2: Methylation of the C3 Hydroxyl Group
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The resulting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
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A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the free hydroxyl group at the C3 position, forming an alkoxide.
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Methyl iodide (CH₃I) is then added to the reaction mixture. The alkoxide acts as a nucleophile, attacking the methyl group of methyl iodide in an Sₙ2 reaction to form the methyl ether.
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The reaction is typically stirred overnight at room temperature to ensure completion.
Step 3: Deprotection
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The protecting isopropylidene groups are removed by acid hydrolysis. The methylated intermediate is treated with an aqueous acidic solution (e.g., trifluoroacetic acid or hydrochloric acid) to yield 3-O-Methyl-D-glucopyranose.
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The final product is then purified by chromatography.
Applications in Research: Investigating Glucose Transport
The primary application of 3-O-Methyl-D-glucopyranose is in the study of glucose transport across cell membranes. Because it is transported but not metabolized, it allows for the specific measurement of the transport step, independent of downstream metabolic events.
Experimental Protocol: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for Diagnosis of Glucose Transporter Protein 1 (GLUT1) Deficiency Syndrome
This assay is used to diagnose GLUT1 deficiency syndrome, a condition caused by impaired glucose transport into the brain.[3] The protocol measures the uptake of radiolabeled 3-O-Methyl-D-glucose into erythrocytes, which also express GLUT1.
Materials:
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Blood samples collected in sodium-heparin or citrate-phosphate-dextrose solution.
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¹⁴C-labeled 3-O-Methyl-D-glucose.
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Phosphate-buffered saline (PBS), pH 7.4.
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Scintillation fluid.
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Scintillation counter.
Procedure:
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Erythrocytes are isolated from whole blood by centrifugation and washed with PBS.
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The cells are resuspended in PBS to a known hematocrit.
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The uptake of ¹⁴C-labeled 3-O-Methyl-D-glucose (final concentration 0.5 mmol/L; 1 µCi/mL) is measured at 4°C and pH 7.4.[3]
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The influx of 3-O-Methyl-D-glucose is stopped at 5-second intervals by adding an ice-cold stop solution and rapid centrifugation.[3]
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The cell pellets are washed to remove extracellular tracer, and the cells are then lysed.
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The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting.
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The uptake in patient samples is compared to that of healthy controls. Patients with GLUT1 deficiency syndrome show a significantly reduced uptake of 3-O-Methyl-D-glucose.[3]
Mechanism of Action: Competitive Inhibition of Glucose Transport
3-O-Methyl-D-glucopyranose acts as a competitive inhibitor of glucose transport. It binds to the same site on glucose transporters, such as GLUT1, as glucose itself. By occupying the binding site, it prevents glucose from being transported into the cell. This interaction is not followed by a conformational change that releases the molecule into the cytoplasm in a way that it can be metabolized, effectively blocking the transporter.
The following diagram, generated using the DOT language, illustrates the competitive interaction of 3-O-Methyl-D-glucopyranose with the GLUT1 transporter.
Caption: Competitive inhibition of GLUT1-mediated glucose transport by 3-O-Methyl-D-glucopyranose.
Signaling and Biological Effects
While 3-O-Methyl-D-glucopyranose is primarily used as a tool to study transport, it can have downstream biological effects due to its ability to inhibit glucose uptake. For instance, in pancreatic islet cells, high concentrations of 3-O-Methyl-D-glucose have been shown to inhibit glucose-induced insulin (B600854) release.[4] This effect is thought to be due to the inhibition of glucose metabolism, which is a key trigger for insulin secretion. The inhibition of glucose uptake leads to a decrease in the intracellular ATP/ADP ratio, which in turn affects the activity of ATP-sensitive potassium channels and calcium influx, critical steps in insulin exocytosis.
Quantitative Data on the Inhibition of Insulin Release
A study on rat pancreatic islets demonstrated that 3-O-methyl-D-glucose can cause a rapid and sustained inhibition of glucose-induced insulin release, with the inhibitory action being more pronounced at lower glucose concentrations.[4]
| Concentration of 3-O-Methyl-D-glucose | Effect on Glucose-Induced Insulin Release | Reference |
| 30-80 mM | Rapid, sustained, and not rapidly reversible inhibition | [4] |
Conclusion
3-O-Methyl-D-glucopyranose is an indispensable tool for researchers and drug development professionals working in the fields of metabolism, diabetes, and oncology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise investigation of glucose transport systems. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for designing and interpreting experiments aimed at elucidating the complex processes of cellular glucose homeostasis and its dysregulation in disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-O-メチル-D-グルコピラノース ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
